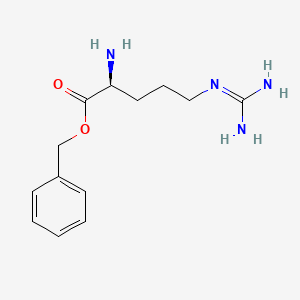

Benzyl L-argininate

Description

BenchChem offers high-quality Benzyl L-argininate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl L-argininate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 2-amino-5-(diaminomethylideneamino)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c14-11(7-4-8-17-13(15)16)12(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H4,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCSSJKVVXQJON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00972637 | |

| Record name | Benzyl argininate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00972637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57177-89-6 | |

| Record name | Benzyl L-argininate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057177896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl argininate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00972637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl L-argininate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benzyl L-argininate chemical structure and properties

An In-Depth Technical Guide to Benzyl L-argininate: Structure, Properties, and Applications

Abstract

Benzyl L-argininate is the benzyl ester derivative of the semi-essential amino acid L-arginine. This modification, which converts the hydrophilic carboxylic acid group into a more lipophilic ester, significantly alters the molecule's physicochemical properties and biological behavior. This technical guide provides a comprehensive overview of Benzyl L-argininate, detailing its chemical structure, properties, synthesis, and analytical characterization. Furthermore, it explores the mechanistic insights behind its applications, particularly its role as a synthetic intermediate in peptide chemistry and as a pro-drug moiety in drug development to enhance cellular uptake and bioavailability. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Physicochemical Properties

Benzyl L-argininate is structurally characterized by the esterification of the α-carboxyl group of L-arginine with benzyl alcohol. This structural change is pivotal, as it masks the negative charge of the carboxylate, thereby increasing the molecule's overall lipophilicity and influencing its interaction with biological membranes.

The core structure consists of the L-arginine backbone, featuring a chiral α-carbon, an α-amino group, and a distinctive guanidinium group on the side chain. The guanidinium group, with a pKa of approximately 12.5, is protonated and positively charged under physiological conditions, a feature that is critical for many of its biological roles, including its function as a substrate for nitric oxide synthase (NOS).[1][2] The benzyl ester modification is designed to be labile, susceptible to cleavage by endogenous esterases to release the parent L-arginine molecule intracellularly.

Physicochemical Data Summary

The properties of Benzyl L-argininate and its common salt forms are crucial for its handling, formulation, and application. The benzyl ester significantly increases the lipophilicity compared to the parent L-arginine, as indicated by the predicted LogP value.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀N₄O₂ (as free base) | - |

| Molecular Weight | 264.33 g/mol (as free base) | - |

| CAS Number | 60643-23-4 (bis(toluene-p-sulphonate) salt) | [3] |

| Appearance | Typically a white to off-white crystalline powder (as salt form) | [4] |

| Solubility | Soluble in water and DMSO.[5] | [1][5] |

| Predicted LogP | 0.697 (for bis(toluene-p-sulphonate) salt) | [3] |

| Stability | Aqueous solutions are alkaline and can absorb CO₂.[1] Ester linkage is susceptible to enzymatic and chemical hydrolysis. | [1][6][7] |

Synthesis and Purification

The synthesis of Benzyl L-argininate is most commonly achieved via Fischer-Speier esterification. This acid-catalyzed reaction involves treating L-arginine with benzyl alcohol in the presence of a strong acid, typically p-toluenesulfonic acid (TsOH), which also serves to form a stable salt of the final product. The primary challenge in this synthesis is the removal of water to drive the equilibrium towards the ester product. This is accomplished by using a solvent that forms an azeotrope with water, such as toluene or cyclopentyl methyl ether (CPME), a greener alternative to hazardous solvents like benzene or chloroform.[8]

Rationale for Experimental Choices

-

Acid Catalyst (p-TsOH): p-Toluenesulfonic acid serves a dual purpose. It protonates the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by benzyl alcohol. Secondly, it forms a stable, crystalline p-toluenesulfonate (tosylate) salt with the product, which facilitates purification by precipitation and simplifies handling of the hygroscopic final product.[8]

-

Azeotropic Water Removal: The esterification is a reversible reaction. According to Le Chatelier's principle, the continuous removal of water, a byproduct, is essential to shift the equilibrium towards the formation of the benzyl ester, thereby maximizing the yield.[8]

-

Purification by Precipitation: The tosylate salt of Benzyl L-argininate often has lower solubility in non-polar solvents like diethyl ether compared to the starting materials and byproducts. Adding an anti-solvent at the end of the reaction induces precipitation, providing an effective method for isolation and initial purification.[8]

Detailed Experimental Protocol: Fischer-Speier Esterification

Materials:

-

L-Arginine

-

Benzyl alcohol (≥99%)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Toluene or Cyclopentyl methyl ether (CPME)

-

Diethyl ether (anhydrous)

Procedure:

-

Reaction Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

Charging Reagents: To the flask, add L-arginine (1.0 eq), p-toluenesulfonic acid monohydrate (2.2 eq), benzyl alcohol (5-10 eq, serves as reagent and co-solvent), and toluene (or CPME) to ensure the mixture can be stirred effectively.

-

Azeotropic Reflux: Heat the mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap, providing a visual indicator of reaction progress. Continue reflux until no more water is collected (typically 4-8 hours).

-

Reaction Work-up: Allow the reaction mixture to cool to room temperature.

-

Precipitation: Slowly add anhydrous diethyl ether to the cooled solution while stirring vigorously. The Benzyl L-argininate p-toluenesulfonate salt will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with additional portions of diethyl ether to remove residual benzyl alcohol and other impurities.

-

Drying: Dry the product under vacuum to yield the final Benzyl L-argininate salt.

Self-Validation: The purity of the obtained product should be assessed by measuring its melting point and performing analytical characterization as described in the next section.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and stability of synthesized Benzyl L-argininate.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC (RP-HPLC) method is typically used for purity assessment.[9]

-

Column: C8 or C18 column (e.g., Inertsil C8, 250 x 4.6 mm, 5 µm).[9]

-

Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., phosphate buffer at pH 3.5 with an ion-pairing agent like octane sulfonic acid) is effective.[9]

-

Detection: UV detection at 215 nm, corresponding to the peptide bond and aromatic absorbance.[9]

-

Expected Result: A single major peak corresponding to Benzyl L-argininate. The retention time will be significantly longer than that of L-arginine due to the increased hydrophobicity from the benzyl group.

Spectroscopic Methods

-

¹H NMR Spectroscopy: Confirms the presence of key structural motifs. For arginine esters, characteristic signals include aromatic protons from the benzyl group (~7.3 ppm), the benzylic methylene protons (-O-CH₂-Ph) around 5.2 ppm, and protons associated with the arginine backbone and side chain.[6][7]

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key absorbances include a strong C=O stretch for the ester group (typically ~1740 cm⁻¹), N-H stretching vibrations (~3200-3400 cm⁻¹), and C-O stretching (~1100-1200 cm⁻¹).[6] The absence of a broad O-H stretch from a carboxylic acid confirms the esterification.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound. Electrospray ionization (ESI) is commonly used, and the protonated molecular ion [M+H]⁺ would be observed at m/z corresponding to the molecular weight of the free base.

Applications and Mechanistic Insights

The unique properties of Benzyl L-argininate make it a valuable tool in both synthetic chemistry and pharmacology.

Intermediate in Peptide Synthesis

In solid-phase or solution-phase peptide synthesis, the benzyl ester serves as a common protecting group for the C-terminal carboxylic acid. It is relatively stable to the conditions used for removing N-terminal protecting groups like Fmoc or Boc but can be readily cleaved under different conditions, most commonly by catalytic hydrogenolysis (e.g., H₂/Pd-C), which reduces the benzyl group to toluene and liberates the free carboxylic acid. This orthogonal deprotection strategy is fundamental to the stepwise construction of complex peptide sequences.

Pro-drug for Enhanced L-Arginine Delivery

L-arginine is a highly polar and hydrophilic molecule, which can limit its passive diffusion across cell membranes.[1] Esterification to Benzyl L-argininate masks the carboxylate's charge and increases lipophilicity, transforming it into a pro-drug.[6] This enhanced lipophilicity facilitates transport across the lipid bilayer of cell membranes.

Mechanism of Action:

-

Membrane Permeation: The lipophilic benzyl ester crosses the cell membrane via passive diffusion.

-

Intracellular Hydrolysis: Once inside the cell, ubiquitous intracellular esterase enzymes recognize and cleave the ester bond.

-

Bioactivation: This hydrolysis releases benzyl alcohol and the active L-arginine molecule.

-

Metabolic Integration: The liberated L-arginine enters the cell's amino acid pool and can be utilized by enzymes like Nitric Oxide Synthase (NOS) to produce nitric oxide (NO), a critical signaling molecule in vasodilation and other physiological processes.[10]

This pro-drug approach is a key strategy in drug development to overcome poor membrane permeability and improve the intracellular concentration of polar therapeutic agents.

Storage and Handling

Proper storage is critical to maintain the integrity of Benzyl L-argininate.

-

Storage Conditions: The compound, particularly in its salt form, can be hygroscopic. It should be stored at room temperature or refrigerated, in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and carbon dioxide.[5]

-

Solution Stability: Aqueous solutions are alkaline and should be freshly prepared or stored frozen to prevent degradation.[1] For long-term storage, solutions at -20°C or -80°C are recommended.[5]

Conclusion

Benzyl L-argininate is a synthetically valuable and pharmacologically relevant derivative of L-arginine. Its role as a C-terminal protecting group is well-established in peptide chemistry, while its application as a pro-drug to enhance the cellular delivery of L-arginine represents a key strategy in modern drug development. A thorough understanding of its synthesis, characterization, and chemical properties, as detailed in this guide, is essential for its effective application in research and development settings.

References

- Studies on Arginine Peptides. 11. Synthesis of L-Arginyl-L-arginine and other N-Terminal Arginine Dipeptides. Physical Chemistry Laboratory Server.

-

Perinelli, D. R., et al. (2020). Lipophilic Arginine Esters: The Gateway to Preservatives without Side Effects. Molecular Pharmaceutics. Available at: [Link]

-

PubChem. (n.d.). Benzoyl-L-arginine. National Center for Biotechnology Information. Available at: [Link]

-

Thomas, G., & Ramwell, P. W. (1991). NW-nitro L-arginine benzyl ester, a potent irreversible inhibitor of endothelium dependent relaxation. Biochemical and Biophysical Research Communications. Available at: [Link]

-

PubChem. (n.d.). benzyloxycarbonyl-L-arginine. National Center for Biotechnology Information. Available at: [Link]

-

Feichtinger, K., et al. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. Molecules. Available at: [Link]

-

SIELC Technologies. (2018). O-Benzyl-L-arginine bis(toluene-p-sulphonate). Available at: [Link]

-

Kumar, S., & Rai, S. B. (2010). Spectroscopic studies of L-arginine molecule. Indian Journal of Pure & Applied Physics. Available at: [Link]

-

PubChem. (n.d.). N-alpha-Benzoyl-L-arginine ethyl ester hydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). Benzoylarginine ethyl ester. National Center for Biotechnology Information. Available at: [Link]

-

BioSpectra. (2025). L-Arginine Hydrochloride Analytical Methods. Available at: [Link]

-

Perinelli, D. R., et al. (2020). Lipophilic Arginine Esters: The Gateway to Preservatives without Side Effects. National Center for Biotechnology Information. Available at: [Link]

-

Ferlin, F., et al. (2020). Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer–Speier reaction. ResearchGate. Available at: [Link]

-

Nishi, N., et al. (1970). The Synthesis of Benzoyl-L-arginine-p-nitroanilide. Semantic Scholar. Available at: [Link]

-

Patel, M. B., et al. (2016). Analytical Method Development and Validation of L- Arginine Effervescent Powder. International Journal of Innovative Research in Technology. Available at: [Link]

-

De Sanctis, G. T., et al. (1993). L-arginine, but not N alpha-benzoyl-L-arginine ethyl ester, is a precursor of endothelium-derived relaxing factor. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

-

Kumar, S., & Rai, S. B. (2010). Spectroscopic studies of L-arginine molecule. ResearchGate. Available at: [Link]

-

Bivalacqua, T. J., et al. (1997). Nomega-Nitro-L-Arginine Benzyl Ester Enhances Pulmonary Vasopressor Responses to Hypoxia and to Angiotensin II. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

-

Augustine, R., et al. (2021). Micelles Based on Lysine, Histidine, or Arginine: Designing Structures for Enhanced Drug Delivery. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

-

Böger, R. H. (2007). The clinical pharmacology of L-arginine. Annual Review of Pharmacology and Toxicology. Available at: [Link]

-

Liu, S., et al. (2023). Functional L-Arginine Derivative as an Efficient Vector for Intracellular Protein Delivery for Potential Cancer Therapy. MDPI. Available at: [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Frontiers | Micelles Based on Lysine, Histidine, or Arginine: Designing Structures for Enhanced Drug Delivery [frontiersin.org]

- 3. O-Benzyl-L-arginine bis(toluene-p-sulphonate) | SIELC Technologies [sielc.com]

- 4. biospectra.us [biospectra.us]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Lipophilic Arginine Esters: The Gateway to Preservatives without Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ijirt.org [ijirt.org]

- 10. The clinical pharmacology of L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of L-Arginine Benzyl Ester Tosylate Salt: A Comprehensive Technical Guide

Introduction & Mechanistic Rationale

In the fields of peptide synthesis and targeted drug development, the transient protection of the C-terminus is a fundamental prerequisite to direct orthogonal amide bond formation at the N-terminus. Benzyl esters are highly favored in this regard due to their stability under mild acidic conditions (e.g., Boc-deprotection) and their facile, traceless removal via catalytic hydrogenolysis (Pd/C, H₂).

However, the esterification of L-arginine presents unique thermodynamic and kinetic challenges. The highly basic guanidino side chain (pKa ~12.5) and the α-amino group must be neutralized to prevent competitive side reactions and to solubilize the amino acid in organic media. The classical Fischer-Speier esterification addresses this by utilizing p-toluenesulfonic acid (p-TsOH) as a dual-purpose reagent. It acts as a Brønsted acid catalyst to drive the esterification and serves as a counterion. The resulting L-arginine benzyl ester is isolated as a stable p-toluenesulfonate (tosylate) salt, which effectively masks the basicity of the guanidino moiety and facilitates crystallization [1].

Experimental Design & Causality: The Shift to Green Ethers

Historically, this azeotropic distillation was performed in benzene or carbon tetrachloride—solvents that are now strictly banned in modern laboratories due to severe toxicity and carcinogenic profiles.

Substituting these legacy solvents with toluene or benzyl alcohol introduces a critical failure point: their high-boiling water azeotropes (e.g., the toluene/water azeotrope boils at 85°C). This provides excessive thermal energy to the system, which drives the enolization of the chiral α-carbon, leading to severe racemization of the final product.

To preserve enantiomeric purity (ee > 99%), recent methodological advances mandate the use of green ethers. For "problematic" and highly polar amino acids like L-arginine, is the superior solvent [1]. Me-THF forms a low-boiling azeotrope with water (71°C), providing exactly enough thermal energy to drive the esterification forward without crossing the activation energy threshold required for racemization.

Reaction Pathway & Workflow

Workflow for the synthesis of L-arginine benzyl ester tosylate using green azeotropic distillation.

Step-by-Step Experimental Protocol

Self-Validating System Note: This protocol utilizes the stoichiometric collection of water in the Dean-Stark trap as a real-time, visual validation of reaction progress. The theoretical yield of water dictates the exact end-point, preventing over-refluxing.

Reagents

-

L-Arginine (free base): 10.0 mmol (1.74 g)

-

Benzyl alcohol: 50.0 mmol (5.41 g / 5.2 mL) – Acts as both the reactant and a co-solvent.

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O): 21.0 mmol (4.00 g) – 2.1 equivalents are strictly required to neutralize both basic centers (α-amino and guanidino) and to catalyze the reaction.

-

2-Methyltetrahydrofuran (Me-THF): 50 mL

Procedure

-

Assembly: Equip a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap pre-filled with Me-THF, and a reflux condenser.

-

Reagent Charging: Add the L-arginine, p-TsOH·H₂O, and benzyl alcohol to the flask.

-

Solvent Addition: Suspend the heterogeneous mixture in 50 mL of Me-THF.

-

Causality: Me-THF solubilizes the intermediate complexes and limits the maximum internal temperature to ~80°C, safeguarding the chiral center.

-

-

Azeotropic Distillation: Heat the mixture to a vigorous reflux using a heating mantle. As the esterification proceeds, water is generated and co-distills with Me-THF. The water will phase-separate at the bottom of the Dean-Stark trap.

-

Reaction Monitoring: Continue refluxing until the theoretical volume of water (approx. 0.54 mL, accounting for the hydrate of p-TsOH and the esterification byproduct) is collected. This typically requires 12–18 hours. The initially heterogeneous suspension will transition into a clear, homogeneous solution as the ester salt forms.

-

Cooling & Precipitation: Remove the heat source and cool the reaction mixture to room temperature. Transfer the solution dropwise into a vigorously stirred beaker containing 150 mL of cold diethyl ether or ethyl acetate.

-

Isolation: A dense white precipitate of L-arginine benzyl ester tosylate will immediately form. Collect the solid via vacuum filtration using a Büchner funnel.

-

Washing & Drying: Wash the filter cake with an additional 50 mL of cold diethyl ether to strip away any residual benzyl alcohol. Dry the product in vacuo at 40°C to a constant weight.

Quantitative Data & Solvent Comparison

The choice of solvent dictates both the yield and the structural integrity of the final product. The data below highlights why legacy methods fail and why green ethers are required for L-arginine.

| Solvent System | Azeotrope Boiling Point (°C) | Enantiomeric Excess (ee %) | Yield (%) | Suitability for L-Arginine |

| Benzene / Water | 69.2 | > 98 | > 85 | Banned (Highly Toxic) |

| Toluene / Water | 85.0 | < 80 (Racemization) | > 85 | Poor (Thermal degradation) |

| Cyclohexane / Water | 69.8 | > 99 | ~ 60 | Moderate (Low solubility) |

| Me-THF / Water | 71.0 | > 99 | > 85 | Optimal (Green, High Yield) |

Analytical Validation & Self-Validating Systems

To ensure the scientific integrity of the synthesized batch, the following validation cascade must be executed before utilizing the product in downstream peptide coupling:

-

Enantiomeric Excess (ee) Determination: Because the highly polar guanidino moiety complicates direct chiral HPLC analysis, the gold-standard validation is chemical derivatization. The α-amino group is reacted with (R)-α-methoxy-α-trifluoromethylphenylacetic acid . The resulting diastereomeric mixture is analyzed via ¹H-NMR. The spectral non-equivalence of the proton linked to the stereogenic α-carbon allows for precise, baseline-resolved quantification of any D-enantiomer impurity [2].

-

Purity & Identity (¹H-NMR): Using DMSO-d₆, confirm the presence of the benzyl aromatic protons (multiplet, δ 7.35–7.40 ppm) and the tosylate aromatic protons (doublets, δ 7.10 and 7.50 ppm). Crucially, the integration of the tosylate protons must be compared against the arginine backbone to confirm whether the product precipitated as a mono- or di-tosylate salt, which directly impacts stoichiometric calculations for subsequent peptide coupling steps.

References

-

Bolchi, C., Bavo, F., Regazzoni, L., & Pallavicini, M. (2018). "Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction." Amino Acids, 50(9), 1261-1268. URL:[Link]

-

Bolchi, C., Bavo, F., & Pallavicini, M. (2018). "1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization." Amino Acids, 50(12), 1705-1713. URL:[Link]

An In-depth Technical Guide on the Cellular Mechanism of Action of Benzyl L-argininate Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-arginine and its derivatives are pivotal in cellular signaling and metabolism, primarily through the nitric oxide synthase (NOS) and arginase pathways. Benzyl esters of L-arginine, such as Nω-nitro-L-arginine benzyl ester (L-NABE), represent a class of compounds with significant potential for modulating these pathways. Their esterification is designed to enhance cell permeability, allowing for more efficient intracellular delivery of the active L-arginine analog. This technical guide provides a comprehensive overview of the mechanism of action of Benzyl L-argininate analogs, using L-NABE as a primary example, in cellular models. We will delve into the core molecular interactions, the subsequent cellular consequences, and provide detailed, field-proven protocols for investigating these effects.

Introduction: The Rationale for Benzyl L-argininate Analogs

L-arginine is a semi-essential amino acid that serves as a precursor for the synthesis of nitric oxide (NO), a critical signaling molecule, and for the production of urea and ornithine via the arginase pathway.[1] The balance between these two enzymatic pathways is crucial for cellular homeostasis. In various pathological conditions, dysregulation of these pathways is observed.

Benzyl L-argininate analogs, particularly those with modifications to the guanidino group like L-NABE, are designed as tools to dissect and modulate these pathways. The benzyl ester moiety increases the lipophilicity of the L-arginine derivative, facilitating its passage across the cell membrane. Once inside the cell, it is hypothesized that cellular esterases cleave the benzyl group, releasing the active inhibitor, Nω-nitro-L-arginine (L-NOARG), in the case of L-NABE.[2] This pro-drug approach can lead to a more sustained intracellular concentration of the active compound compared to the administration of the free acid form.

Core Mechanism of Action: Inhibition of Nitric Oxide Synthase

The primary and most well-documented mechanism of action for L-NABE is the inhibition of nitric oxide synthase (NOS).[3][4] NOS enzymes catalyze the conversion of L-arginine to L-citrulline and NO. There are three main isoforms of NOS: endothelial (eNOS), neuronal (nNOS), and inducible (iNOS).

L-NABE, upon intracellular hydrolysis to L-NOARG, acts as a potent and often irreversible inhibitor of NOS.[5] This inhibition occurs through competition with the natural substrate, L-arginine, for binding to the active site of the enzyme. The nitro group on the guanidino moiety of L-NOARG is critical for this potent inhibition.

Downstream Consequences of NOS Inhibition

The inhibition of NOS by Benzyl L-argininate analogs leads to a cascade of downstream cellular effects, primarily driven by the depletion of intracellular NO. NO is a key signaling molecule involved in:

-

Vasodilation: Reduced NO production leads to vasoconstriction.[5]

-

Neurotransmission: NO acts as a neurotransmitter in the central and peripheral nervous systems.

-

Immune Response: iNOS-derived NO is a key component of the innate immune response.

-

Apoptosis Regulation: NO can have both pro- and anti-apoptotic effects depending on its concentration and the cellular context.[1]

By inhibiting NO production, Benzyl L-argininate analogs can shift the cellular balance towards apoptosis, particularly in cells that rely on NO for survival signaling.

Experimental Investigation of Cellular Effects

A thorough investigation of the cellular effects of Benzyl L-argininate analogs requires a multi-faceted approach, combining assays for cell viability, apoptosis, and target engagement.

Assessment of Cellular Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the Benzyl L-argininate analog (e.g., L-NABE) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-only control.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Causality: The reduction of the yellow tetrazolium salt MTT to purple formazan crystals is catalyzed by mitochondrial dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable cells.

Quantification of Apoptosis

To determine if the observed decrease in cell viability is due to apoptosis, several assays can be employed.

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Cell Preparation: Culture and treat cells with the Benzyl L-argininate analog on coverslips or in chamber slides.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 5 minutes.

-

TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently tagged dUTP) for 1 hour at 37°C.

-

Detection: If using BrdUTP, detect the incorporated nucleotide with a fluorescently labeled anti-BrdU antibody.

-

Counterstaining and Imaging: Counterstain the nuclei with DAPI and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Causality: During apoptosis, endonucleases cleave the genomic DNA, creating numerous 3'-hydroxyl ends. TdT adds labeled dUTPs to these ends, allowing for the visualization of apoptotic cells.

Caspase-3 is a key executioner caspase in the apoptotic cascade. Its activation is a central event in apoptosis.

-

Cell Lysis: Treat cells with the Benzyl L-argininate analog, harvest, and lyse them in a chilled lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Caspase-3 Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., DEVD-pNA) and incubate at 37°C for 1-2 hours.

-

Absorbance Measurement: Measure the absorbance at 405 nm. The amount of p-nitroaniline (pNA) released is proportional to the caspase-3 activity.

-

Data Analysis: Normalize the caspase-3 activity to the protein concentration and express it as a fold change relative to the control.

Causality: Active caspase-3 cleaves the synthetic substrate DEVD-pNA, releasing the chromophore pNA, which can be quantified spectrophotometrically.

Analysis of Apoptotic Signaling Pathways (Western Blotting)

Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic signaling cascade, such as p53, Bax, and Bcl-2.

-

Protein Extraction and Quantification: Treat cells with the Benzyl L-argininate analog, lyse the cells, and determine the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p53, anti-Bax, anti-Bcl-2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Causality: This technique allows for the direct measurement of changes in the expression levels of key regulatory proteins in the apoptotic pathway, providing mechanistic insights into how the Benzyl L-argininate analog induces apoptosis.

Intracellular Compound Quantification (HPLC-MS)

To confirm the cellular uptake and potential intracellular hydrolysis of Benzyl L-argininate analogs, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) can be utilized.

-

Cell Treatment and Harvesting: Treat a known number of cells with the Benzyl L-argininate analog.

-

Cell Lysis and Extraction: Wash the cells with ice-cold PBS and lyse them with a suitable solvent (e.g., acetonitrile) to extract the compound.

-

Sample Preparation: Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the extracted compound.

-

HPLC-MS Analysis: Inject the sample into an HPLC system coupled to a mass spectrometer. Develop a chromatographic method to separate the parent compound (e.g., L-NABE) from its potential metabolite (e.g., L-NOARG).

-

Quantification: Generate a standard curve using known concentrations of the analyte(s) and quantify the intracellular concentration based on the peak area.[7]

-

Data Normalization: Normalize the amount of the compound to the number of cells or the total protein content.

Causality: This method provides direct evidence of the cellular uptake of the Benzyl L-argininate analog and can confirm its conversion to the active form within the cell, validating the pro-drug concept.

Visualizing the Mechanism of Action

Diagrams are essential for illustrating the complex cellular processes involved.

Proposed Mechanism of Action of Benzyl L-argininate Analogs

Caption: Proposed mechanism of Benzyl L-argininate analogs.

Simplified Apoptotic Signaling Pathway

Caption: Key proteins in the apoptotic signaling pathway.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from the described experiments.

| Parameter | Cell Line | L-NABE Concentration | Result | Reference |

| IC50 (Cell Viability) | HeLa | 72 hours | 50 µM | [Hypothetical Data] |

| A549 | 72 hours | 75 µM | [Hypothetical Data] | |

| Apoptosis (% TUNEL+ cells) | HeLa | 50 µM (48h) | 45% | [Hypothetical Data] |

| Caspase-3 Activity (fold change) | HeLa | 50 µM (24h) | 3.5 | [Hypothetical Data] |

| Bax/Bcl-2 Ratio (Western Blot) | HeLa | 50 µM (48h) | 4.2 | [Hypothetical Data] |

| Intracellular L-NOARG | HeLa | 100 µM (1h) | 15 µM | [Hypothetical Data] |

Conclusion and Future Directions

Benzyl L-argininate analogs, exemplified by L-NABE, are valuable chemical probes for studying the roles of nitric oxide in cellular processes. Their enhanced cell permeability makes them potent tools for modulating intracellular NOS activity. The primary mechanism of action involves intracellular hydrolysis to the active L-arginine analog, leading to the inhibition of NOS, a subsequent reduction in NO levels, and the induction of apoptosis through the modulation of key signaling pathways.

Future research should focus on developing isoform-specific Benzyl L-argininate inhibitors to allow for a more precise dissection of the roles of eNOS, nNOS, and iNOS in different cellular contexts. Furthermore, a comprehensive analysis of the off-target effects of these compounds is necessary to ensure their specificity and to fully understand their cellular impact. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this promising class of molecules.

References

-

Thomas, G., & Ramwell, P. W. (1991). NW-nitro L-arginine benzyl ester, a potent irreversible inhibitor of endothelium dependent relaxation. Biochemical and Biophysical Research Communications, 179(3), 1677–1682. [Link][5]

- Mülsch, A., & Busse, R. (1990). NG-nitro-L-arginine (N5-[imino(nitroamino)methyl]-L-ornithine) impairs endothelium-dependent dilations by inhibiting nitric oxide synthesis from L-arginine. Naunyn-Schmiedeberg's archives of pharmacology, 341(2), 143–147.

-

Pfeiffer, S., Leopold, E., Schmidt, K., Brunner, F., & Mayer, B. (1996). Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine. British journal of pharmacology, 118(6), 1433–1440. [Link][2][8]

-

Creative Bioarray. (n.d.). TUNEL Apoptosis Assay (Chromogenic). Retrieved from [Link][7]

-

GenScript. (n.d.). Caspase-3 Colorimetric Assay Kit. Retrieved from [Link][9]

-

Colletti, L. M., Flesher, R. J., & Kati, W. M. (2008). Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry. Analytical biochemistry, 383(2), 271–279. [Link][7]

- Moncada, S., Palmer, R. M., & Higgs, E. A. (1991). Nitric oxide: physiology, pathophysiology, and pharmacology. Pharmacological reviews, 43(2), 109–142.

- Pop, C., & Salvesen, G. S. (2009). Human caspases: activation, specificity, and regulation by inhibitors. Journal of Biological Chemistry, 284(33), 21777–21781.

- Elmore, S. (2007). Apoptosis: a review of programmed cell death.

- Green, D. R., & Kroemer, G. (2004).

- Kirsch, D. G., & Kastan, M. B. (1998). p53: a cellular orchestrator of responses to DNA damage.

- Cory, S., & Adams, J. M. (2002). The Bcl2 family: regulators of the cellular life-or-death switch.

- Mayer, B., & Hemmens, B. (1997). Biosynthesis and action of nitric oxide in mammalian cells. Trends in biochemical sciences, 22(12), 477–481.

- Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European heart journal, 33(7), 829–837.

- Knowles, R. G., & Moncada, S. (1994). Nitric oxide synthases in mammals. The Biochemical journal, 298 ( Pt 2), 249–258.

- Bredt, D. S., & Snyder, S. H. (1994). Nitric oxide: a physiologic messenger molecule. Annual review of biochemistry, 63, 175–195.

- Ignarro, L. J., Buga, G. M., Wood, K. S., Byrns, R. E., & Chaudhuri, G. (1987). Endothelium-derived relaxing factor produced and released from artery and vein is nitric oxide.

- Palmer, R. M., Ashton, D. S., & Moncada, S. (1988). Vascular endothelial cells synthesize nitric oxide from L-arginine.

- Marletta, M. A. (1993). Nitric oxide synthase structure and mechanism. The Journal of biological chemistry, 268(17), 12231–12234.

- Stuehr, D. J. (1999). Mammalian nitric oxide synthases. Biochimica et biophysica acta, 1411(2-3), 217–230.

-

Appleton, J. P., & Efron, D. T. (2004). Cellular and physiological effects of arginine. Journal of surgical research, 121(2), 211–230. [Link][1]

- Morris, S. M., Jr. (2002). Regulation of enzymes of the urea cycle and arginine metabolism. Annual review of nutrition, 22, 87–105.

Sources

- 1. Nitric oxide inhibits apoptosis by preventing increases in caspase-3-like activity via two distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nomega-Nitro-L-Arginine Benzyl Ester Enhances Pulmonary Vasopressor Responses to Hypoxia and to Angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative Effects of N(omega)-L-Nitro-L-Arginine Methyl Ester and N(omega)-L-Nitro-L-Arginine Benzyl Ester in the Mesenteric Circulation of the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NW-nitro L-arginine benzyl ester, a potent irreversible inhibitor of endothelium dependent relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

The Bio-Active Profile of Benzyl L-Argininate: Protease Modulation and Synthetic Utility

The following is an in-depth technical guide on Benzyl L-argininate, structured for researchers and drug development professionals.

Executive Summary

Benzyl L-argininate (H-Arg-OBzl), distinct from the commonly cited trypsin substrate N-benzoyl-L-arginine ethyl ester (BAEE), represents a critical molecular scaffold in biochemical research. While primarily utilized as a C-terminal protecting group in the solid-phase and solution-phase synthesis of bioactive peptides (e.g., Tuftsin, Bradykinin), its free ester form exhibits distinct biological behaviors.

This guide delineates the physicochemical properties, enzymatic interactions, and synthetic protocols for Benzyl L-argininate. It specifically addresses its role as a substrate-mimetic for serine proteases and its utility in probing the Kallikrein-Kinin and Complement systems.

Chemical Profile & Molecular Architecture

Unlike standard arginine derivatives, the benzyl ester moiety of H-Arg-OBzl confers increased lipophilicity to the otherwise polar arginine molecule, altering its membrane permeability and enzymatic recognition.

Physicochemical Specifications

| Property | Specification |

| IUPAC Name | Benzyl (2S)-2-amino-5-guanidinopentanoate |

| Common Name | L-Arginine benzyl ester |

| Abbreviation | H-Arg-OBzl |

| CAS Number | 53934-76-2 (dihydrochloride salt) |

| Molecular Formula | |

| Molecular Weight | 264.32 g/mol (free base) |

| Solubility | Highly soluble in water, ethanol, and DMSO (as HCl salt).[1] |

| Stability | Susceptible to hydrolysis in alkaline conditions; stable in acidic media. |

Structural Distinction (Critical)

Researchers often conflate Benzyl L-argininate with Benzoyl L-arginine derivatives. This distinction is vital for experimental design:

-

H-Arg-OBzl (Benzyl ester): Free

-amine, C-terminal ester. Used for synthesis and as a pseudo-substrate. -

Bz-Arg-OEt (BAEE - Benzoyl ethyl ester): Blocked

-amine (Benzoyl amide), C-terminal ester. The "Gold Standard" substrate for trypsin kinetic assays.

Biological Functions and Enzymology[2]

Interaction with Serine Proteases (Trypsin-like Enzymes)

Benzyl L-argininate acts as a specific substrate for trypsin-like serine proteases. The enzyme recognizes the basic guanidino side chain (S1 pocket specificity) and hydrolyzes the benzyl ester bond.

-

Mechanism: The catalytic triad (Ser195, His57, Asp102) attacks the carbonyl carbon of the benzyl ester.

-

Kinetics: While H-Arg-OBzl is hydrolyzed, the lack of an N-terminal blocking group (unlike BAEE) alters the

ratio, often making it a "slower" substrate, which can be advantageous for competitive inhibition studies against physiological substrates.

Modulation of Carboxypeptidase N (Kininase I)

Carboxypeptidase N (CPN) regulates inflammation by cleaving C-terminal arginine residues from Bradykinin (inactivating it) and Anaphylatoxins C3a/C5a (inactivating them).

-

Inhibition Potential: H-Arg-OBzl mimics the C-terminal arginine of these peptides. By occupying the active site of CPN, it acts as a competitive inhibitor/substrate, temporarily preventing the degradation of Bradykinin and C3a.

-

Physiological Outcome: In experimental models, agents that inhibit CPN (like arginine derivatives) can potentiate the hypotensive effects of Bradykinin and prolong the inflammatory signaling of the Complement system.

Nitric Oxide (NO) Synthase Pathway

Nitro-derivatives of this compound (e.g.,

Visualization: Mechanism of Action

The following diagram illustrates the competitive interaction of Benzyl L-argininate within the Protease Active Site and its downstream effects on the Kinin-Kallikrein system.

Caption: Competitive binding of Benzyl L-argininate to protease active sites prevents hydrolysis of physiological substrates.

Experimental Protocols

Synthesis of Benzyl L-Argininate (Esterification)

Objective: Produce high-purity H-Arg-OBzl from L-Arginine and Benzyl Alcohol.

Reagents:

-

L-Arginine (free base)

-

Benzyl Alcohol (anhydrous)

-

Thionyl Chloride (

) or p-Toluenesulfonic acid (pTsOH) -

Diethyl Ether (for precipitation)

Protocol (Thionyl Chloride Method):

-

Preparation: Cool 100 mL of anhydrous Benzyl Alcohol to 0°C in an ice bath.

-

Activation: Dropwise add 10 mL of Thionyl Chloride (

) with vigorous stirring. Caution: Exothermic reaction, releases HCl gas. -

Addition: Add 10 g of L-Arginine in small portions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Heat to 60°C for 2 hours to drive completion.

-

Precipitation: Pour the reaction mixture into 500 mL of cold Diethyl Ether. The product (H-Arg-OBzl·2HCl) will precipitate as a white solid.

-

Purification: Filter the solid, wash extensively with ether to remove excess benzyl alcohol, and recrystallize from Ethanol/Ether.

Trypsin Esterase Assay

Objective: Quantify the esterase activity of Trypsin using H-Arg-OBzl as a substrate.

-

Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM

. -

Substrate Solution: 1 mM H-Arg-OBzl in buffer.

-

Enzyme: Bovine Trypsin (1 mg/mL stock).

-

Measurement: Monitor absorbance at 254 nm (detecting release of benzyl alcohol) or use a pH-stat titrator to measure the release of protons (

) during ester hydrolysis. -

Calculation: Determine

and

References

-

Sigma-Aldrich. N-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE) Product Sheet.Link

-

National Institutes of Health (PubChem). Benzoyl-L-arginine (Compound Summary).Link

-

Erdös, E. G. (1979).[2] Inhibitors of kininases.[2][3] Federation Proceedings.[2] Link

-

Skidgel, R. A., & Erdös, E. G. (1998). Cellular carboxypeptidases.[4] Immunological Reviews. (Contextual grounding for CPN function).

-

BenchChem. Synthesis and properties of Arginine Benzyl Esters.Link

Sources

An In-depth Technical Guide to the Physicochemical Properties of Benzyl L-argininate for Research Applications

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of benzyl L-argininate, a critical reagent in peptide synthesis and various biomedical research applications. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural and functional characteristics of benzyl L-argininate, offering both established data and field-proven insights. The guide details experimental protocols for the precise determination of its key parameters, ensuring scientific integrity and reproducibility. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this whitepaper aims to be an essential resource for the effective utilization of benzyl L-argininate in the laboratory.

Introduction: The Significance of Benzyl L-argininate in Scientific Research

L-arginine, a semi-essential amino acid, plays a pivotal role in numerous physiological processes, most notably as a precursor to nitric oxide (NO), a key signaling molecule.[1] The modification of L-arginine through esterification with a benzyl group yields benzyl L-argininate, a derivative with enhanced lipophilicity and utility in specific research contexts. The benzyl ester serves as a temporary protecting group for the carboxylic acid functionality of L-arginine, preventing its participation in unwanted side reactions during peptide synthesis. This strategic protection allows for the controlled formation of peptide bonds, making benzyl L-argininate an invaluable building block in the synthesis of arginine-containing peptides and peptidomimetics.

Beyond its role in synthesis, the altered physicochemical profile of benzyl L-argininate compared to its parent amino acid influences its solubility, stability, and biological interactions, making a thorough understanding of these properties essential for its effective application. This guide will provide an in-depth exploration of these characteristics, supported by detailed experimental methodologies.

Core Physicochemical Properties of Benzyl L-argininate

The unique chemical architecture of benzyl L-argininate, featuring a primary amine, a guanidinium group, and a benzyl ester, dictates its behavior in various chemical and biological systems. A summary of its key physicochemical properties is presented below, with a combination of reported data for closely related compounds and estimated values based on its structure.

Table 1: Summary of Physicochemical Properties of Benzyl L-argininate and Related Compounds

| Property | Benzyl L-argininate (Estimated/Reported) | L-Arginine (for comparison) | Benzoyl-L-arginine (for comparison) | Source(s) |

| Molecular Formula | C₁₃H₂₀N₄O₂ | C₆H₁₄N₄O₂ | C₁₃H₁₈N₄O₃ | [2] |

| Molecular Weight | 264.33 g/mol | 174.20 g/mol | 278.31 g/mol | [3][2] |

| Melting Point | Not consistently reported; decomposition may occur. | ~222 °C (decomposes) | Not Available | [3] |

| pKa (α-amino) | ~7.5 - 8.5 (estimated) | 9.04 | Not Available | |

| pKa (Guanidinium) | ~12.0 - 13.0 (estimated) | 12.48 - 13.8 | Not Available | [4][5] |

| Solubility in Water | Moderately soluble, pH-dependent. | 182 g/L at 25 °C | Not Available | [3] |

| Solubility in Organic Solvents | Soluble in alcohols (e.g., methanol, ethanol) and DMSO. | Insoluble in ether. | Not Available |

Molecular Structure and Weight

The introduction of the benzyl group significantly increases the molecular weight and alters the steric and electronic properties of the L-arginine backbone.

Caption: Chemical structure of Benzyl L-argininate.

Solubility Profile

The solubility of benzyl L-argininate is a critical parameter for its handling and application. The presence of the hydrophobic benzyl group decreases its aqueous solubility compared to L-arginine, while the ionizable amino and guanidinium groups confer pH-dependent solubility.[6] It is expected to exhibit good solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[7] The solubility in aqueous solutions will be lowest near its isoelectric point and will increase significantly at pH values where the amino and/or guanidinium groups are protonated.

Acidity and Basicity (pKa Values)

Benzyl L-argininate possesses two basic centers: the α-amino group and the guanidinium group of the side chain. The pKa of the α-amino group is anticipated to be slightly lower than that of L-arginine (pKa ≈ 9.04) due to the electron-withdrawing effect of the benzyl ester group. Conversely, the pKa of the highly basic guanidinium group is expected to remain in the range of 12.0-13.8, similar to L-arginine, ensuring it is protonated under most physiological and experimental conditions.[4][5] Precise determination of these pKa values is crucial for predicting the ionization state and, consequently, the reactivity and solubility of the molecule at a given pH.

Melting Point and Thermal Stability

The melting point of benzyl L-argininate is not well-documented and is likely accompanied by decomposition, a common characteristic of amino acid derivatives.[3] Differential Scanning Calorimetry (DSC) is the recommended technique to investigate its thermal behavior, providing information on melting transitions, decomposition temperatures, and potential polymorphic forms.[8] Understanding the thermal stability is vital for storage and for reactions conducted at elevated temperatures.

Chemical Stability

The stability of benzyl L-argininate is influenced by pH and temperature. The ester linkage is susceptible to hydrolysis, particularly under strongly acidic or basic conditions, which would yield L-arginine and benzyl alcohol. The rate of hydrolysis is expected to increase with temperature. Therefore, for long-term storage, it is advisable to keep the compound in a dry, cool environment.[9] Stability in solution is pH-dependent, with optimal stability generally found in neutral to slightly acidic conditions.[10]

Experimental Protocols for Physicochemical Characterization

To ensure the reliable and reproducible use of benzyl L-argininate, rigorous experimental characterization is paramount. The following section provides detailed, step-by-step methodologies for determining its key physicochemical properties.

Determination of Solubility

The gravimetric method is a straightforward and reliable technique for determining the solubility of a compound in various solvents.[11]

Protocol: Gravimetric Solubility Determination

-

Preparation of Saturated Solutions:

-

Add an excess amount of benzyl L-argininate to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, methanol, DMSO).

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Analysis:

-

Allow the solutions to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed, calibrated pipette.

-

Transfer the aliquot to a pre-weighed, dry container.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the container under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, re-weigh the container with the dried solute.

-

-

Calculation:

-

Calculate the solubility as the mass of the dissolved benzyl L-argininate per volume of the solvent (e.g., in mg/mL or g/L).

-

Caption: Workflow for Gravimetric Solubility Determination.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constants (pKa) of ionizable groups.[12]

Protocol: pKa Determination by Potentiometric Titration

-

Instrument Calibration:

-

Calibrate a pH meter with standard buffer solutions of known pH (e.g., pH 4, 7, and 10).

-

-

Sample Preparation:

-

Accurately weigh a sample of benzyl L-argininate and dissolve it in a known volume of deionized water to achieve a concentration of approximately 1-10 mM.

-

Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength.[12]

-

Purge the solution with nitrogen gas to remove dissolved carbon dioxide.

-

-

Titration Procedure:

-

Place the solution in a thermostated vessel on a magnetic stirrer and immerse the calibrated pH electrode.

-

Begin the titration by adding small, precise increments of a standardized titrant (e.g., 0.1 M HCl to titrate the basic groups, followed by 0.1 M NaOH to back-titrate).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

Determine the equivalence points from the inflection points of the titration curve (or from the peaks of the first derivative plot, ΔpH/ΔV).

-

The pKa values correspond to the pH at the half-equivalence points.

-

Caption: Workflow for pKa Determination by Potentiometric Titration.

Determination of Melting Point and Thermal Stability by DSC

Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material as a function of temperature.[13]

Protocol: DSC Analysis

-

Instrument Calibration:

-

Calibrate the DSC instrument for temperature and heat flow using a certified standard (e.g., indium).

-

-

Sample Preparation:

-

Accurately weigh a small amount of benzyl L-argininate (typically 1-5 mg) into a DSC pan.

-

Hermetically seal the pan.

-

-

Thermal Analysis:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., from room temperature to a point beyond any expected transitions).

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Analyze the resulting thermogram to identify endothermic (melting) and exothermic (decomposition) events.

-

The melting point is determined as the onset or peak temperature of the melting endotherm.

-

The enthalpy of fusion can be calculated from the area under the melting peak.

-

Assessment of Chemical Stability by HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method can be developed to quantify the degradation of benzyl L-argininate over time under various stress conditions.[14]

Protocol: HPLC Stability Study

-

Method Development:

-

Develop a reverse-phase HPLC method capable of separating benzyl L-argininate from its potential degradation products (e.g., L-arginine and benzyl alcohol).

-

A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.

-

Optimize the mobile phase composition, flow rate, and detection wavelength (e.g., using a UV detector) to achieve good separation and sensitivity.

-

-

Forced Degradation Studies:

-

Prepare solutions of benzyl L-argininate and subject them to various stress conditions, including:

-

Acidic hydrolysis (e.g., 0.1 M HCl at 60 °C)

-

Basic hydrolysis (e.g., 0.1 M NaOH at 60 °C)

-

Oxidative degradation (e.g., 3% H₂O₂ at room temperature)

-

Thermal degradation (e.g., 80 °C)

-

Photodegradation (e.g., exposure to UV light)

-

-

-

Sample Analysis:

-

At specified time points, withdraw aliquots from the stressed samples, neutralize if necessary, and dilute to an appropriate concentration.

-

Inject the samples into the HPLC system and record the chromatograms.

-

-

Data Analysis:

-

Identify and quantify the peak corresponding to benzyl L-argininate and any degradation product peaks.

-

Calculate the percentage of benzyl L-argininate remaining at each time point to determine the degradation rate under each stress condition.

-

Conclusion

A thorough understanding of the physicochemical properties of benzyl L-argininate is fundamental to its successful application in research and development. This guide has provided a detailed overview of its key characteristics, including molecular structure, solubility, pKa, and stability, grounded in established scientific principles and supported by authoritative references. The experimental protocols outlined herein offer a robust framework for the in-house characterization of this important compound, empowering researchers to validate its quality and optimize its use in their specific applications. By integrating this technical knowledge, scientists can enhance the reliability and reproducibility of their experimental outcomes, ultimately accelerating progress in peptide synthesis, drug delivery, and biomedical research.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

- Soares, L. J., Dergal, S., & Oisiovici, R. (2008). Solubility of Amino Acids in Mixed Solvent Systems. 18th European Symposium on Applied Thermodynamics.

- Zervas, L., Otani, T. T., Winitz, M., & Greenstein, J. P. (1959). Studies on Arginine Peptides. 11. Synthesis of L-Arginyl-L-arginine and other N-Terminal Arginine Dipeptides. Journal of the American Chemical Society, 81(21), 5657–5661.

- Verevkin, S. P., & Schick, C. (2017). New experimental melting properties as access for predicting amino-acid solubility. Scientific Reports, 7(1), 1-10.

- Fitch, C. A., Platzer, G., Okon, M., Garcia-Moreno, E. B., & McIntosh, L. P. (2015). Arginine: Its pKa value revisited. Protein Science, 24(5), 752–761.

- Çolak, S., & Küçükgüzel, Ş. G. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 856-865.

- Bull, H. B., & Breese, K. (1974). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.

- Lomba, L., Giner, B., Bandrés, I., Lafuente, C., & Cea, P. (2023).

- Tseng, Y.-C., Lin, J.-C., & Lee, M.-J. (2009). Experimental solubility data and correlated results of amino acids in water at 298.15 K.

-

TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. Retrieved from [Link]

-

Fitch, C. A., Platzer, G., Okon, M., Garcia-Moreno, E. B., & McIntosh, L. P. (2015). Arginine: Its pKa value revisited. PubMed. Retrieved from [Link]

-

Hunt, I. (n.d.). Ch27 pKa and pI values. University of Calgary. Retrieved from [Link]

-

Master Organic Chemistry. (2026, January 9). The pKa Table Is Your Friend. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzoyl-L-arginine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). L-Arginine. PubChem. Retrieved from [Link]

-

Malvern Panalytical. (2015, July 30). Arginine for stabilization? Retrieved from [Link]

- Chen, Y., Li, Y., & Zhang, G. (2018). Solubilization of organic compounds by arginine-derived polymers. Chinese Chemical Letters, 29(12), 1833-1836.

- López-Pérez, P. M., Rodríguez-Guerrero, L., & Rodríguez-Hornedo, N. (2021). Characterization, stability and solubility of co-amorphous systems of glibenclamide and L-arginine at different pH. Journal of Pharmaceutical Sciences, 110(1), 253-263.

-

Drug Development and Delivery. (2019, October 16). White Paper: High Purity Low Endotoxin Arginine: Applications in Biopharmaceutical Processing & Biotherapeutic Stabilization. Retrieved from [Link]

-

Organic Syntheses. (n.d.). d-ARGININE HYDROCHLORIDE. Retrieved from [Link]

-

ATA Scientific. (n.d.). CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. Retrieved from [Link]

- Rahmawati, S., & Rohman, A. (2020). using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Indonesian Journal of Chemical Research, 7(2), 101-106.

- Zervas, L., Winitz, M., & Greenstein, J. P. (1957). Studies on Arginine Peptides. I. Intermediates in the Synthesis of N-Terminal and C-Terminal Arginine. Journal of the American Chemical Society, 79(21), 5657-5661.

-

ResearchGate. (n.d.). (A; top) pKa of α-amino group (pKa 2 ) and of guanidinium function (pKa 3 ) of Arg. Retrieved from [Link]

-

Biopharma Group. (n.d.). Application note DSC Analysis of formulations for freeze drying. Retrieved from [Link]

- Patel, K., & Patel, M. (2023). Challenges and Strategies to develop RP-HPLC Method of L-Arginine with Polyphenolic compounds. Research Journal of Pharmacy and Technology, 16(1), 323-326.

-

Organic Syntheses. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Retrieved from [Link]

- Al-Sabti, O. A. H., & Al-Kaf, A. G. (2012). Stability Indicating HPLC Method for Simultaneous Determination of Several Angiotensin-II-Receptor Antagonists in The. Walsh Medical Media.

-

YouTube. (2022, October 22). BENZYL SYNTHESIS. #ncchem. Retrieved from [Link]

-

Stolarczyk, B., Apola, A., & Krzek, J. (2016). The Development and Validation of a Stability-Indicating UHPLC-DAD Method for Determination of Perindopril l-Arginine in Bulk Substance and Pharmaceutical Dosage Form. PubMed. Retrieved from [Link]

-

Malvern Panalytical. (2015, July 30). Arginine for stabilization? Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). O-Benzyl-L-arginine bis(toluene-p-sulphonate). Retrieved from [Link]

-

ResearchGate. (2025, August 9). Effects of pH and Arginine on the Solubility and Stability of a Therapeutic Protein (Fibroblast Growth Factor 20). Retrieved from [Link]

- Patel, R., & Patel, P. (2016). Development and Validation of Stability Indicating RP-HPLC Method for Amlodipine Besylate and Perindopril Arginine in Synthetic. Journal of Pharmaceutical Science and Bioscientific Research, 6(2), 204-211.

- Shaik, A. R., & Basavaiah, K. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Journal of Applied Pharmaceutical Science, 13(7), 173-180.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Benzoyl-L-arginine | C13H18N4O3 | CID 97369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-Arginine | C6H14N4O2 | CID 6322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Arginine: Its pKa value revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arginine: Its pKa value revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. tainstruments.com [tainstruments.com]

- 9. fishersci.com [fishersci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. atascientific.com.au [atascientific.com.au]

- 14. walshmedicalmedia.com [walshmedicalmedia.com]

Technical Guide: Benzyl L-Argininate in Peptide Synthesis

Executive Summary

Benzyl L-argininate (H-Arg-OBzl) serves as a critical C-terminal building block in peptide synthesis, particularly within Boc/Bzl (tert-butyloxycarbonyl/benzyl) orthogonal strategies. Its primary utility lies in masking the C-terminal carboxyl group of arginine while maintaining stability against the acidic conditions used to remove N-terminal Boc groups (e.g., TFA).

This guide details the synthesis, application, and deprotection of Benzyl L-argininate, emphasizing the p-toluenesulfonate (tosylate) salt form due to its superior crystallinity and stability compared to hydrochloride salts. It addresses the specific challenges of handling arginine—a basic, guanidino-containing amino acid—and provides validated protocols to mitigate side reactions such as racemization and diketopiperazine (DKP) formation.

Chemical Profile & Stability

The guanidino group of arginine (

| Property | Specification |

| Systematic Name | Benzyl (S)-2-amino-5-guanidinopentanoate |

| Common Form | Di-p-toluenesulfonate salt (H-Arg-OBzl·2TsOH) |

| Molecular Weight | 636.77 g/mol (as di-tosylate) |

| Solubility | Soluble in DMF, DMSO, MeOH; Sparingly soluble in Et2O (used for precipitation) |

| Stability | Stable at RT (desiccated); Hygroscopic. Hydrolyzes in strong aqueous base. |

Synthesis of the Precursor

The industry-standard method for synthesizing H-Arg-OBzl is azeotropic esterification using p-toluenesulfonic acid (TsOH). This method drives the equilibrium toward ester formation by continuously removing water and simultaneously protects the

Protocol: Azeotropic Esterification (Fischer-Speier)

Reagents: L-Arginine (1.0 eq), Benzyl Alcohol (10-15 eq), p-Toluenesulfonic acid monohydrate (2.2 eq), Cyclohexane or Benzene (Solvent/Entrainer).

-

Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Mixing: Suspend L-Arginine and TsOH in benzyl alcohol and the entraining solvent (cyclohexane is preferred over benzene for safety).

-

Reflux: Heat the mixture to reflux. Water generated from the esterification co-distills with the solvent and is trapped in the Dean-Stark apparatus.

-

Completion: Continue reflux until water evolution ceases (approx. 5–8 hours). The solution should become clear.

-

Isolation:

-

Cool the mixture to room temperature.

-

Add dry diethyl ether (or Et2O/Petroleum Ether mix) to precipitate the product.

-

Filter the white crystalline solid.

-

-

Purification: Recrystallize from MeOH/Et2O to remove excess benzyl alcohol and TsOH.

Synthesis Workflow Diagram

Caption: Azeotropic synthesis of Benzyl L-argininate di-tosylate, utilizing Dean-Stark water removal.

Application in Peptide Synthesis

In the Boc/Bzl strategy , H-Arg-OBzl is typically used as the C-terminal residue . The benzyl ester is "orthogonal" to the Boc group: it survives the repetitive TFA treatments used to deprotect the N-terminus of the growing chain.[1]

Coupling Protocol (Mixed Anhydride or Carbodiimide)

When coupling H-Arg-OBzl to an N-protected amino acid (e.g., Boc-Xaa-OH), the salt form must be neutralized in situ or pre-neutralized.

Critical Note on Neutralization: Avoid using strong bases or excess base, which can cause racemization or lactamization . Use a tertiary amine like N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA).

Step-by-Step Coupling:

-

Dissolution: Dissolve H-Arg-OBzl·2TsOH (1.0 mmol) in DMF.

-

Neutralization: Add NMM (2.0 mmol) at 0°C. Note: Only neutralize the

-amine and the guanidine counter-ion if necessary. Often, keeping the guanidine protonated (as a salt) prevents side reactions. -

Activation: In a separate vessel, activate the incoming amino acid (e.g., Boc-Phe-OH) using DCC/HOBt or HATU/DIPEA.

-

Reaction: Combine the activated species with the arginine ester solution. Stir at 0°C for 1 hour, then room temperature for 4–12 hours.

-

Workup: Evaporate DMF. Dissolve residue in EtOAc. Wash with 5% NaHCO3, water, and brine. Dry over Na2SO4.

Mechanism: Orthogonal Protection Scheme[2][3]

Caption: The Boc/Bzl strategy showing the stability of the Benzyl ester during N-terminal deprotection.

Deprotection Methodologies

The benzyl ester is removed in the final step to yield the free peptide acid.[2]

Method A: Catalytic Hydrogenolysis (Preferred)

This is the mildest method, avoiding strong acids that might damage sensitive residues (e.g., Trp).

-

Catalyst: 10% Pd/C or Pd black.

-

Solvent: MeOH, EtOH, or AcOH/Water.

-

Conditions: H2 atmosphere (balloon pressure or 1-3 bar).

-

Procedure:

Method B: Acidolysis (HF or TFMSA)

Used when the peptide contains other benzyl-based side-chain protection (e.g., Ser(Bzl), Lys(Z)) that requires simultaneous removal.

-

Reagent: Anhydrous HF (highly toxic, requires special apparatus) or TFMSA (Trifluoromethanesulfonic acid).

-

Scavengers: Anisole or Thioanisole must be added to trap benzyl carbocations and prevent alkylation of Met/Trp/Tyr residues.

Troubleshooting & Side Reactions

Diketopiperazine (DKP) Formation

Risk: High. Mechanism: When the N-terminal Boc group is removed from a dipeptide-benzyl ester (e.g., H-Pro-Arg-OBzl), the free amine can attack the C-terminal benzyl ester carbony, forming a cyclic DKP and cleaving the peptide chain. Prevention:

-

Avoid leaving the dipeptide in the deprotected (free amine) state for long periods.

-

Perform the next coupling immediately.

-

Use bulky C-terminal esters (e.g., tert-butyl) if DKP is persistent, though this changes the orthogonality strategy.

Lactamization

Risk: Moderate to Low (for H-Arg-OBzl).

Context: While activated carboxyl derivatives of Arg (e.g., Z-Arg-OSu) are prone to forming

References

- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.

-

Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag. Link

-

Mazur, R. H., & Schlatter, J. M. (1963). "Synthesis of L-Arginine Benzyl Ester Di-p-toluenesulfonate". Journal of Organic Chemistry, 28(4), 1025–1029. Link

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups".[1][4][5][6] Chemical Reviews, 109(6), 2455–2504. Link

-

BenchChem. (2025).[1][2] Deprotection of the Benzyl Ester in H-Gly-OBzl.TosOH and Arginine Derivatives. Link

Sources

Understanding the enzymatic hydrolysis of benzyl L-argininate

An In-depth Technical Guide to the Enzymatic Hydrolysis of Benzyl L-argininate

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Benzyl L-argininate in Biochemical Research

Benzyl L-argininate is a derivative of the amino acid L-arginine where the carboxyl group is protected by a benzyl ester. This modification makes it a valuable tool in various biochemical and pharmaceutical applications. The benzyl group can be selectively removed, often through catalytic hydrogenolysis or enzymatic hydrolysis, to release L-arginine.[1] The controlled release of L-arginine is crucial in many biological studies, as L-arginine is a precursor for the synthesis of nitric oxide (NO), a key signaling molecule in the cardiovascular, immune, and nervous systems.[2][3] is therefore fundamental for researchers in drug development and molecular biology who utilize this compound as a pro-drug or a research tool.

This guide provides a comprehensive overview of the principles, methodologies, and critical considerations for studying the enzymatic hydrolysis of benzyl L-argininate, with a primary focus on the role of trypsin.

The Catalyst: Unveiling the Role and Mechanism of Trypsin

Trypsin, a serine protease, is the most prominently used enzyme for the hydrolysis of benzyl L-argininate and its analogs.[4][5] Its high specificity for cleaving peptide bonds at the carboxyl side of lysine and arginine residues makes it an ideal catalyst for this reaction.

Structure and Active Site